Ethenone, cyclopropyl-

Radical Chemistry Kinetics Ketene Reactivity

Ethenone, cyclopropyl- (CAS 128871-21-6), systematically named 2-cyclopropylethenone and commonly referred to as cyclopropylketene, is a C₅H₆O ketene with a molecular weight of 82.10 g/mol. It belongs to the cyclopropyl-substituted ketene subclass, characterized by a cumulated C=C=O functionality directly attached to a cyclopropane ring.

Molecular Formula C5H6O
Molecular Weight 82.10 g/mol
CAS No. 128871-21-6
Cat. No. B15416721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthenone, cyclopropyl-
CAS128871-21-6
Molecular FormulaC5H6O
Molecular Weight82.10 g/mol
Structural Identifiers
SMILESC1CC1C=C=O
InChIInChI=1S/C5H6O/c6-4-3-5-1-2-5/h3,5H,1-2H2
InChIKeyOGILDNZHSOSLPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethenone, Cyclopropyl- (CAS 128871-21-6): Identity, Class, and Procurement-Relevant Characteristics


Ethenone, cyclopropyl- (CAS 128871-21-6), systematically named 2-cyclopropylethenone and commonly referred to as cyclopropylketene, is a C₅H₆O ketene with a molecular weight of 82.10 g/mol [1]. It belongs to the cyclopropyl-substituted ketene subclass, characterized by a cumulated C=C=O functionality directly attached to a cyclopropane ring [2]. First reported as an isolable, purified species in 1991 via dehydrochlorination of cyclopropylacetyl chloride, cyclopropylketene is stable enough for distillation at room temperature and characterization by IR, NMR, UV, and mass spectrometry [3]. Its computed XLogP3-AA of 1.6, topological polar surface area of 17.1 Ų, and single hydrogen bond acceptor define its physicochemical profile [1].

Why Cyclopropylketene Cannot Be Replaced by a Generic Alkyl or Aryl Ketene in Research and Industrial Workflows


Cyclopropyl-substituted ketenes exhibit reactivity profiles that deviate substantially from those of simple alkyl- or arylketenes, making direct substitution scientifically invalid. In neutral hydrolysis, phenylcyclopropylketene reacts 500-fold faster than its isopropyl analog due to the uniquely small steric profile of the cyclopropyl group [1]. Conversely, in acid-catalyzed hydrolysis, dicyclopropylketene is 22 times less reactive than diethylketene, a deceleration attributed to the inability of β-cyclopropyl groups to stabilize the cationic transition state for protonation [1]. Furthermore, cyclopropylketene reacts with aminoxyl radicals 4.3 times faster than n-butylketene, demonstrating cyclopropyl-specific stabilization of incipient radical intermediates [2]. These kinetic divergences—spanning orders of magnitude in opposite directions depending on the reaction manifold—mean that no single alkyl, aryl, or dialkyl ketene can serve as a functional surrogate for cyclopropylketene across its full application spectrum.

Quantitative Differentiation Evidence for Ethenone, Cyclopropyl- (Cyclopropylketene) Versus Closest Analogs


4.3-Fold Enhancement in Aminoxyl Radical Reactivity Versus n-Butylketene

Cyclopropylketene (3a, R = cyclopropyl, RCH=C=O) reacts with the stable aminoxyl radical TEMPO (tetramethylpiperidinyloxyl) with a rate constant 4.3 times greater than that of n-butylketene (n-BuCH=C=O, 1b) under identical conditions [1]. This rate enhancement is attributed to cyclopropyl stabilization of the incipient radical formed upon TEMPO attack at the ketenyl carbon, a stabilization mechanism unavailable to simple alkyl-substituted ketenes [1].

Radical Chemistry Kinetics Ketene Reactivity

500-Fold Faster Neutral Hydrolysis of Phenylcyclopropylketene Versus Phenyl(isopropyl)ketene

In neutral H₂O/CH₃CN, phenylcyclopropylketene (PhC(c-Pr)=C=O) hydrolyzes with a rate constant 500 times greater than that of its closest structural analog, phenyl(isopropyl)ketene (PhC(i-Pr)=C=O) [1]. This 500-fold rate ratio, reported in Table 1 of Allen, Gong, and Tidwell (1990), is ascribed primarily to the smaller steric size of the cyclopropyl substituent relative to isopropyl, which reduces steric hindrance to nucleophilic attack by water at the ketenyl carbonyl carbon [1]. The dicyclopropylketene/diethylketene pair shows a near-unity ratio of 1.2, confirming that the effect is steric rather than electronic in origin [1].

Hydrolysis Kinetics Steric Effects Ketene Stability

22-Fold Acid Hydrolysis Suppression of Dicyclopropylketene Relative to Diethylketene

Under acid-catalyzed conditions, dicyclopropylketene (c-Pr₂C=C=O) is hydrolyzed 22 times more slowly than diethylketene (Et₂C=C=O), despite the two ketenes exhibiting identical reactivity in neutral water [1][2]. This rate deceleration is mechanistically attributed to the inability of β-cyclopropyl groups to directly stabilize the cationic transition state formed upon protonation of the ketenyl carbon (c-Pr₂CH–C⁺=O), in contrast to the hyperconjugative stabilization provided by β-alkyl groups in diethylketene [1]. The rate ratio k(Et₂C=C=O) / k(c-Pr₂C=C=O) = 21–22 represents a rare case where cyclopropyl substitution actively suppresses reactivity in a pH-dependent manner [1].

Acid-Catalyzed Hydrolysis Cationic Transition State Cyclopropyl Electronic Effects

Cyclopropylketene as a Direct Precursor to the Cyclopropylmethyl Radical Clock

Cyclopropylketene, generated via Wolff rearrangement of the corresponding diazoketone or via dehydrochlorination with Proton Sponge, reacts with TEMPO to produce the cyclopropylmethyl radical, a well-established radical clock whose ring-opening rate constant at 298 K is 8.6 × 10⁷ s⁻¹ [1][2]. The rate of cyclopropylmethyl radical ring-opening can be calculated from the ratio of ring-closed to ring-opened TEMPO-trapped products, the diffusion-controlled rate constant, and TEMPO concentration [2]. This methodology constitutes a distinct radical clock generation pathway that is not available from simple alkylketenes, which lack the strained cyclopropane ring required for the clock rearrangement [3].

Radical Clock Mechanistic Probe Physical Organic Chemistry

Stereodivergent Nucleophilic Additions Governed by Cyclopropyl Steric Direction

Nucleophilic addition of organolithium reagents to phenylcyclopropylketene followed by Me₃SiCl trapping produces silyl enol ethers with stereoselectivity that inverts depending on the steric bulk of the nucleophile: n-BuLi gives a 79:21 Z:E ratio (attack syn to cyclopropyl), whereas t-BuLi gives a 9:91 Z:E ratio (attack anti to cyclopropyl) [1]. This stereodivergence—a near-complete inversion of diastereoselectivity driven solely by nucleophile size—is not observed with isopropyl-, cyclopentyl-, or cyclohexylketenes, which gave comparable results to each other [1]. Steric parameter analysis and molecular mechanics calculations both failed to predict the unique stereochemical behavior of the cyclopropyl-substituted system [1].

Stereoselective Synthesis Nucleophilic Addition Silyl Enol Ethers

Evidence-Backed Application Scenarios for Ethenone, Cyclopropyl- in Scientific and Industrial Settings


Calibrated Radical Clock Experiments for Physical Organic Mechanistic Studies

Cyclopropylketene serves as a direct precursor to the cyclopropylmethyl radical clock, whose ring-opening rate constant (8.6 × 10⁷ s⁻¹ at 298 K) is among the most thoroughly calibrated in radical chemistry [1]. By generating cyclopropylketene via Wolff rearrangement and reacting it with TEMPO, researchers can produce the cyclopropylmethyl radical in situ and calculate absolute rate constants for competing radical reactions from the ratio of ring-closed to ring-opened products [2]. This methodology has been used to validate mechanistic hypotheses for [1,3]-carbon migrations in bicyclic and tricyclic vinylcyclobutanes, where cyclopropylketene cycloaddition with 1,3-cyclohexadiene provided the key substrate [3].

pH-Orthogonal Synthetic Sequences Exploiting Acid-Stable Cyclopropylketene Intermediates

The 22-fold suppression of acid-catalyzed hydrolysis for dicyclopropylketene relative to diethylketene enables synthetic sequences where a ketene intermediate must survive acidic conditions that would rapidly destroy dialkylketenes [4]. This property is exploited in multi-step transformations requiring acidic workup or quenching steps in the presence of the reactive ketene functionality. In neutral aqueous media, cyclopropylketenes exhibit the same reactivity as their dialkyl counterparts, providing a neutral/acidic reactivity window that is uniquely tunable [4].

Stereodivergent Synthesis of Cyclopropyl-Containing Enol Ether Building Blocks

The stereodivergent nucleophilic addition to phenylcyclopropylketene—where n-BuLi gives 79:21 Z-selectivity (syn to cyclopropyl) and t-BuLi gives 91:9 E-selectivity (anti to cyclopropyl)—provides a single-precursor entry to both diastereomeric silyl enol ethers [5]. This capability is directly relevant to medicinal chemistry programs requiring stereochemically defined cyclopropane-containing pharmacophores, as chiral cyclopropane rings are key structural elements in numerous pharmaceuticals and bioactive natural products [6].

Thermal Generation of Cyclopent-2-enone via Cyclopropylketene Isomerization

Pyrolysis of ethyl cyclopropylacetate at 585–625 °C generates cyclopropylketene in situ, which subsequently undergoes thermal isomerization to cyclopent-2-enone [7]. This gas-phase rearrangement provides a direct synthetic route to cyclopentenone derivatives without requiring transition-metal catalysts or multi-step sequences, differentiating cyclopropylketene from simple alkylketenes that lack this thermal rearrangement pathway [7].

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